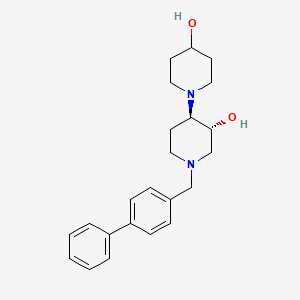
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol, also known as BMS-986166, is a novel small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This drug has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol works by inhibiting a protein called TYK2, which is involved in the signaling pathways of several cytokines that are important in the development of autoimmune diseases. By inhibiting TYK2, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol reduces the production of these cytokines, which in turn reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and increasing the production of anti-inflammatory cytokines, such as IL-10. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it has shown promising results in preclinical studies and is currently in phase II clinical trials. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, one limitation of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it may have off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol. One direction is to further study the effects of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol on different autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to study the long-term safety and efficacy of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol in clinical trials. Finally, there is a need to develop more specific TYK2 inhibitors that have fewer off-target effects.
Synthesemethoden
The synthesis of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the biphenyl group. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce inflammation and improve disease symptoms. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has also been studied in vitro for its effects on immune cells, such as T cells and B cells.
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21-10-14-25(15-11-21)22-12-13-24(17-23(22)27)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-9,21-23,26-27H,10-17H2/t22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYANRITHWBEBZ-DHIUTWEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)
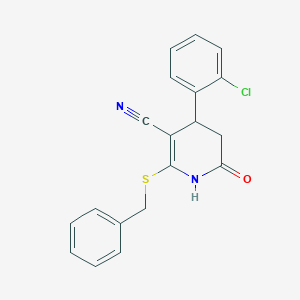
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
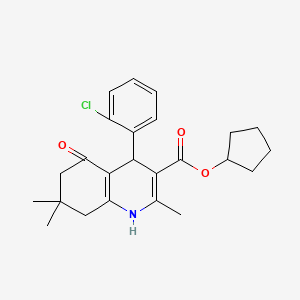
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)
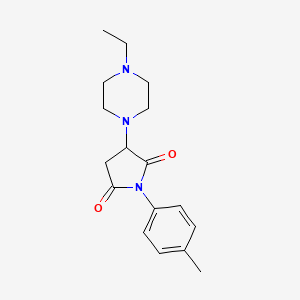
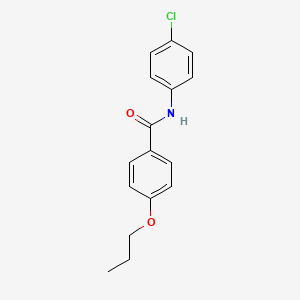
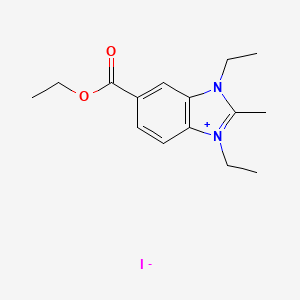
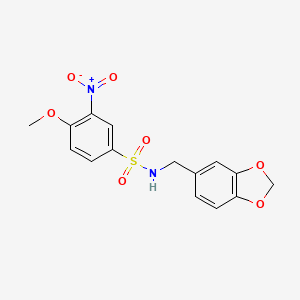
![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)